ZSTK474 (CAS 475110-96-4) is an orally bioavailable, ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Unlike first-generation PI3K inhibitors that exhibit off-target kinase activity and restrictive pharmacokinetic profiles, ZSTK474 provides reversible inhibition of PI3Kα, β, δ, and γ isoforms at nanomolar concentrations[1]. For industrial and translational research procurement, its primary value lies in its quantified selectivity profile—particularly its strict exclusion of mTOR—combined with extended aqueous stability and in vivo tolerability. This makes ZSTK474 a critical tool compound for isolating PI3K-dependent pathways in oncology, immunology, and neuroprotection models without the confounding toxicity and instability of legacy alternatives [2].
Substituting ZSTK474 with legacy benchmark inhibitors like LY294002 or Wortmannin compromises assay reproducibility and data integrity. LY294002 requires high micromolar dosing to achieve sufficient PI3K inhibition, which inherently triggers off-target cross-reactivity with mTOR and DNA-PK, confounding phenotypic readouts [1]. Conversely, while Wortmannin offers nanomolar potency, it is an irreversible inhibitor with documented aqueous instability, degrading within minutes to hours under standard physiological conditions [2]. This rapid degradation necessitates continuous re-dosing in prolonged cell assays and causes severe systemic toxicity in vivo. Procuring ZSTK474 resolves these critical workflow bottlenecks by providing stable, reversible, and selective target engagement that translates from in vitro to in vivo models .
ZSTK474 demonstrates nanomolar potency across all class I PI3K isoforms, outperforming the classic benchmark LY294002. In cell-free assays, ZSTK474 achieves IC50 values ranging from 4.6 nM (PI3Kδ) to 49 nM (PI3Kγ), whereas LY294002 requires approximately 1.4 µM to achieve similar inhibition [1].
| Evidence Dimension | Class I PI3K Inhibition (IC50) |
| Target Compound Data | ZSTK474: 4.6 nM (δ), 16 nM (α), 44 nM (β), 49 nM (γ) |
| Comparator Or Baseline | LY294002: ~1.4 µM (average across isoforms) |
| Quantified Difference | ZSTK474 is approximately 30-fold more potent than LY294002. |
| Conditions | Cell-free ATP-competitive kinase assay |
Enables nanomolar dosing regimens, drastically reducing the risk of solvent (DMSO) toxicity and ensuring cleaner target engagement in cell-based assays.
A major limitation of legacy PI3K inhibitors like LY294002 and dual inhibitors like PI-103 is their cross-reactivity with mTOR. ZSTK474 is kinome-selective, showing less than 40% inhibition of mTOR even at extreme concentrations of 100 µM, ensuring that standard nanomolar working doses remain strictly PI3K-specific [1].
| Evidence Dimension | mTOR Inhibition |
| Target Compound Data | ZSTK474: <40% inhibition at 100 µM (IC50 > 100 µM) |
| Comparator Or Baseline | LY294002 & PI-103: Significant mTOR inhibition at standard working concentrations |
| Quantified Difference | ZSTK474 excludes mTOR activity at doses >2000-fold higher than its PI3K IC50. |
| Conditions | K-LISA assay / in vitro kinase profiling |
Essential for researchers who must decouple PI3K signaling from mTOR activity to avoid confounded data in metabolic and oncological studies.
While Wortmannin is a potent PI3K inhibitor, it binds irreversibly and suffers from extreme aqueous instability, degrading rapidly in culture media. ZSTK474 acts as a reversible ATP-competitive inhibitor and maintains chemical stability, allowing for consistent target suppression over multi-day assays without the need for continuous re-dosing [1].
| Evidence Dimension | Mechanism and Aqueous Stability |
| Target Compound Data | ZSTK474: Reversible ATP-competitive binding; stable in prolonged culture |
| Comparator Or Baseline | Wortmannin: Irreversible covalent binding; highly unstable in aqueous media |
| Quantified Difference | ZSTK474 maintains consistent target engagement over multi-day assays, whereas Wortmannin fails in long-term efficacy without repeated dosing. |
| Conditions | Long-term cell proliferation and immunoprecipitated PI3K washout assays |
Guarantees reproducible readouts in multi-day cell culture workflows, eliminating the variable of rapid compound degradation.
Translating in vitro PI3K inhibition to in vivo models is difficult with legacy compounds due to severe systemic toxicity. ZSTK474 is formulated for oral administration and demonstrates quantifiable antitumor efficacy in murine xenografts at doses of 200–400 mg/kg/day without causing critical organ toxicity or lethal adverse events [1].
| Evidence Dimension | In Vivo Dosing Suitability |
| Target Compound Data | ZSTK474: Orally bioavailable; well-tolerated at 200–400 mg/kg/day |
| Comparator Or Baseline | Wortmannin / LY294002: Severe systemic toxicity and poor pharmacokinetics limiting systemic use |
| Quantified Difference | ZSTK474 enables sustained systemic oral dosing and tumor regression without the lethal toxicity associated with legacy inhibitors. |
| Conditions | Murine xenograft models (e.g., A549 lung cancer) |
Provides a seamless, scalable transition from in vitro screening to in vivo preclinical validation, reducing the need to switch compounds mid-project.
ZSTK474 is a primary procurement choice when researchers need to isolate PI3K-specific effects from mTOR, avoiding the dual-inhibition artifacts caused by PI-103 or LY294002[1].
Due to its extended aqueous stability and reversible binding, ZSTK474 is highly suitable for multi-day assays (e.g., osteoclastogenesis or angiogenesis) where Wortmannin would rapidly degrade and yield false negatives [2].
ZSTK474's oral bioavailability and tolerability profile make it a highly suitable compound for systemic administration in murine xenograft models, outperforming legacy inhibitors that cause severe organ toxicity .